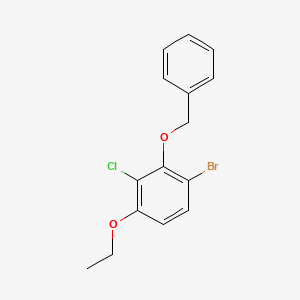
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene is an organic compound that belongs to the class of benzene derivatives. It is characterized by the presence of benzyloxy, bromo, chloro, and ethoxy substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a benzyloxy-substituted benzene derivative, followed by the introduction of the ethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromo and chloro groups to hydrogen.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions produce biaryl compounds.
Applications De Recherche Scientifique
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromo and chloro substituents can engage in halogen bonding. These interactions can influence the compound’s binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)ethanol: This compound has a similar benzyloxy group but lacks the bromo, chloro, and ethoxy substituents.
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound contains a benzyloxy group and a hydroxyl group, making it structurally similar but functionally different.
Uniqueness
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene is unique due to the combination of its substituents, which confer distinct reactivity and properties. The presence of both electron-withdrawing (bromo, chloro) and electron-donating (benzyloxy, ethoxy) groups allows for versatile chemical transformations and applications.
Propriétés
Formule moléculaire |
C15H14BrClO2 |
|---|---|
Poids moléculaire |
341.62 g/mol |
Nom IUPAC |
1-bromo-3-chloro-4-ethoxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C15H14BrClO2/c1-2-18-13-9-8-12(16)15(14(13)17)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Clé InChI |
AQXNAQDNSSSBBK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1)Br)OCC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


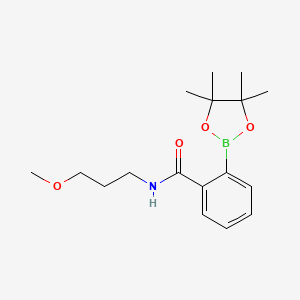
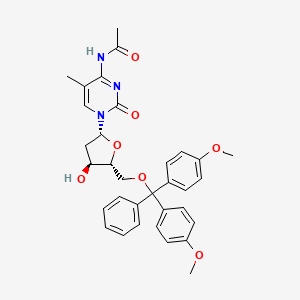

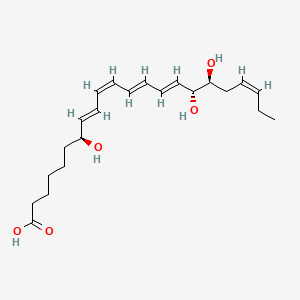
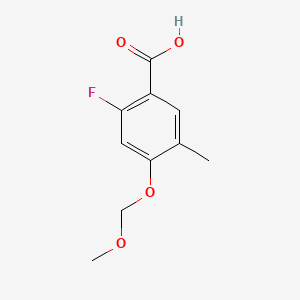
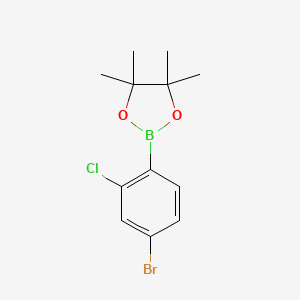
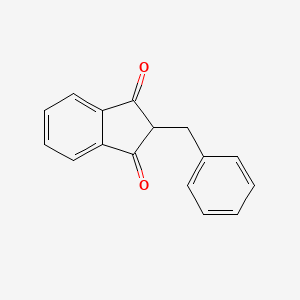
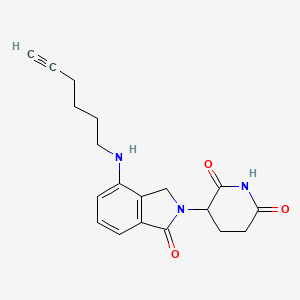
![[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B14759302.png)



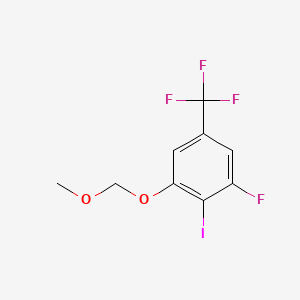
![2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol](/img/structure/B14759334.png)
